Regioisomeric Melting Point Shift: 3-ASBA vs. 4-(Phenylsulfamoyl)benzoic acid
The meta-substituted 3-(phenylsulfamoyl)benzoic acid exhibits a melting point of 212–215 °C (recrystallized from ethanol), which is approximately 15 °C lower than the para-substituted 4-(phenylsulfamoyl)benzoic acid (CAS 6314-72-3), reported at 227–229 °C [1] [2]. This thermodynamically significant difference enables unambiguous regioisomeric identification by differential scanning calorimetry or mixed melting point determination, a critical quality control parameter when either isomer could be supplied under ambiguous nomenclature.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 212–215 °C (Solv: ethanol) |
| Comparator Or Baseline | 4-(Phenylsulfamoyl)benzoic acid (CAS 6314-72-3): 227–229 °C |
| Quantified Difference | Δ ~15 °C (4-isomer higher) |
| Conditions | Capillary melting point; ethanol recrystallization for 3-isomer |
Why This Matters
A 15 °C melting point differential provides a definitive, low-cost identity verification method that prevents costly regulatory and experimental errors arising from regioisomer misassignment in procurement.
- [1] Molaid Chemical Database. 3-[(phenylamino)sulfonyl]benzenecarboxylic acid (CAS 1576-45-0): Melting Point 212-215 °C (Solv: ethanol). View Source
- [2] en.chembase.cn. 4-Phenylsulfamoyl-benzoic acid (CAS 6314-72-3): Melting Point 227-229°C. View Source
